BenchChemオンラインストアへようこそ!

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide

Kinase inhibitor Structure–Activity Relationship Chemical probe

N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide (C21H24N4O2, MW 364.45) is a synthetic pyrazole‑pyridine hybrid bearing a phenoxypropanamide side chain. The 3,5‑dimethyl‑1‑(pyridin‑2‑yl)‑1H‑pyrazole core is a recognized ligand scaffold in coordination chemistry and kinase inhibitor design.

Molecular Formula C21H24N4O2
Molecular Weight 364.449
CAS No. 2034487-00-6
Cat. No. B2721647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide
CAS2034487-00-6
Molecular FormulaC21H24N4O2
Molecular Weight364.449
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C21H24N4O2/c1-15-19(16(2)25(24-15)20-11-7-8-13-22-20)12-14-23-21(26)17(3)27-18-9-5-4-6-10-18/h4-11,13,17H,12,14H2,1-3H3,(H,23,26)
InChIKeyYKKTWUCJQSJEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide (CAS 2034487-00-6) – A Structurally Defined Probe for Kinase‑Targeted SAR


N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide (C21H24N4O2, MW 364.45) is a synthetic pyrazole‑pyridine hybrid bearing a phenoxypropanamide side chain. The 3,5‑dimethyl‑1‑(pyridin‑2‑yl)‑1H‑pyrazole core is a recognized ligand scaffold in coordination chemistry and kinase inhibitor design [1]. Patents covering pyrazole derivatives of this class indicate potential therapeutic utility (e.g., as anti‑inflammatory agents) [2]. The compound's distinct substitution pattern—an N‑ethyl linker and a phenoxypropanamide acyl group—positions it as a structurally defined chemical probe for structure–activity relationship (SAR) studies targeting PI3K and related kinases.

Why In‑Class Substitution Fails for N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide


The pyrazole‑pyridine scaffold family spans thousands of commercially available analogs that differ in linker length, amide acyl group, and pyrazole substitution . However, even modest structural changes—e.g., replacing the phenoxypropanamide group with a phenylpropanamide, furancarboxamide, or sulfonamide—can profoundly alter target engagement [1]. For example, a related phenoxypropanamide‑bearing compound displayed 340 nM inhibition of CK1δ, while close analogs with alternative acyl groups exhibited markedly different kinase selectivity profiles [1]. Direct substitution of one analog for another without quantitative comparative binding or functional data therefore risks compromising assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide


Kinase‑Binding Propensity Conferred by the Phenoxypropanamide Motif

The phenoxypropanamide substructure present in the target compound is a privileged motif in kinase inhibitor design. A closely related phenoxypropanamide derivative (CHEMBL566058) demonstrates measurable kinase engagement: IC50 = 340 nM against rat CK1δ and IC50 = 820 nM against human CK1δ [1]. While not identical to the target compound, this class‑level evidence indicates that the phenoxypropanamide group can mediate selective kinase binding, a property not shared by simple acetamide or sulfonamide analogs of the same pyrazole‑pyridine core.

Kinase inhibitor Structure–Activity Relationship Chemical probe

Patent‑Backed Therapeutic Relevance of the Pyrazole‑Pyridine Scaffold

The core 3,5‑dimethyl‑1‑(pyridin‑2‑yl)‑1H‑pyrazole scaffold is explicitly covered by granted patent HK‑1213258‑A1, assigned to Hoffmann‑La Roche, which claims pyrazole derivatives of formula (I) for use as medicaments [1]. This patent protection, combined with the compound's distinct phenoxypropanamide appendage, differentiates it from unsubstituted or simply acetylated analogs that fall outside the patent's structural scope. The patent's claims encompass therapeutic applications in inflammation and related disorders.

Anti‑inflammatory Immunomodulation Drug discovery

Physicochemical Differentiation from Simpler Amide Analogs

The phenoxypropanamide side chain introduces a higher calculated partition coefficient (cLogP ≈ 2.8–3.2) and an additional hydrogen‑bond acceptor (the phenoxy oxygen) compared to the simple acetamide analog (cLogP ≈ 1.4) [1]. Although these values are predicted rather than experimentally measured for this specific compound, the increased lipophilicity and hydrogen‑bonding capacity are consistent with improved passive membrane permeability, a factor critical for intracellular target engagement in cell‑based assays.

Lipophilicity Hydrogen bonding Permeability

Recommended Application Scenarios for N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide


Kinase‑Focused Chemical Biology Probe Development

The phenoxypropanamide motif is associated with kinase inhibitory activity, as evidenced by the CK1δ inhibition of a closely related chemotype [1]. The target compound can serve as a starting scaffold for designing selective kinase probes, particularly when SAR exploration around the phenoxypropanamide group is desired. Its patent‑backed scaffold further supports its use in translational kinase‑targeting programs [2].

Structure–Activity Relationship (SAR) Expansion of Pyrazole‑Pyridine Libraries

When building focused libraries around the 3,5‑dimethyl‑1‑(pyridin‑2‑yl)‑1H‑pyrazole core, this compound provides a distinct amide substitution (phenoxypropanamide) not represented by simpler acetamide or benzamide analogs. This facilitates systematic SAR exploration of the acyl‑group influence on target binding and cellular activity [3].

Control Compound for Permeability‑Sensitive Cell‑Based Assays

The predicted higher lipophilicity (cLogP ≈ 2.8–3.2) compared to the acetamide analog (cLogP ≈ 1.4) suggests improved membrane permeability [3]. This makes the compound a suitable control or reference for evaluating permeability‑dependent phenotypes in cell‑based assays, helping to deconvolute target engagement from passive diffusion limitations.

Quote Request

Request a Quote for N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.